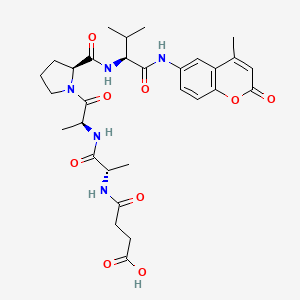

Suc-ala-ala-pro-val-amc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H39N5O9 |

|---|---|

Molecular Weight |

613.7 g/mol |

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-22-20(14-19)16(3)13-25(39)44-22)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1 |

InChI Key |

UENUZLOKAUDHPG-BTGSAOCRSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Suc-Ala-Ala-Pro-Val-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Ala-Ala-Pro-Val-AMC (Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin) is a synthetic fluorogenic substrate extensively utilized in biochemical and clinical research to assay the activity of neutrophil elastase. This tetrapeptide, often encountered in its N-terminally modified form, MeOthis compound (Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin), serves as a highly specific and sensitive tool for studying the kinetics of elastase enzymes and for screening potential inhibitors. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

Mechanism of Action

The core of this compound's mechanism of action lies in its specific recognition and cleavage by neutrophil elastase, a serine protease. The peptide sequence Ala-Ala-Pro-Val mimics a natural substrate recognition motif for this enzyme. In its intact form, the substrate is non-fluorescent. The 7-amido-4-methylcoumarin (AMC) group is attached to the C-terminal valine via an amide bond. Upon enzymatic cleavage of this bond by an active elastase, the highly fluorescent AMC molecule is released.[1]

The rate of AMC liberation, which can be monitored in real-time using a fluorometer, is directly proportional to the enzymatic activity of elastase. This fluorometric assay provides a sensitive and continuous measure of enzyme kinetics.

Quantitative Data

The kinetic parameters of MeOthis compound with its primary targets, human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE), are summarized below. These values are crucial for designing enzyme inhibition assays and for comparative studies.

| Enzyme | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Human Neutrophil Elastase | 15 | 14.0 | 930,000 |

| Porcine Pancreatic Elastase | 25 | 16.0 | 640,000 |

Note: Data presented is for the R and S isomers of a nitroxide-labeled MeO-Suc-(Ala)2-Pro-Val derivative, which exhibits comparable kinetics to the parent compound.[2]

Specificity

This compound and its analogs are highly specific for elastases. Studies have shown that it is not significantly hydrolyzed by other serine proteases such as trypsin and cathepsin G.[3] While the core peptide sequence may show some susceptibility to chymotrypsin, the overall substrate is considered selective for elastase activity in typical assay conditions.[1][2]

Experimental Protocols

Preparation of Stock Solutions

Substrate Stock Solution (10 mM):

-

Dissolve MeOthis compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.

Enzyme Stock Solution (Human Neutrophil Elastase):

-

Reconstitute lyophilized human neutrophil elastase in a suitable buffer, for example, 50 mM Sodium Acetate, pH 5.5, containing 150 mM NaCl.

-

The concentration of the stock solution should be determined by measuring its absorbance at 280 nm (extinction coefficient may vary depending on the supplier) or by active site titration.

-

Store the enzyme solution at -80°C in aliquots.

Neutrophil Elastase Activity Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

1. Assay Buffer Preparation:

-

Prepare an assay buffer consisting of 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl.

2. Reaction Mixture Preparation:

-

For each reaction, prepare a final volume of 200 µL in a single well of a black 96-well microplate.

-

The final concentration of the substrate (MeOthis compound) is typically in the range of 10-100 µM.

-

The final concentration of human neutrophil elastase will depend on the specific activity of the enzyme preparation and should be optimized to give a linear rate of fluorescence increase over the desired time course. A starting concentration of 10-50 nM is often appropriate.

3. Assay Procedure:

-

Add the appropriate volume of assay buffer to each well.

-

Add the desired volume of the inhibitor solution (if screening for inhibitors) or an equivalent volume of the inhibitor's solvent for control wells.

-

Add the substrate to each well to the final desired concentration.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiate the reaction by adding the human neutrophil elastase solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity over time.

-

Excitation Wavelength: 360-380 nm

-

Emission Wavelength: 440-460 nm

-

-

Record the fluorescence readings at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

4. Data Analysis:

-

Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, calculate the percent inhibition relative to the control (no inhibitor) wells.

-

Kinetic parameters (K_m_ and V_max_) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Mechanism of Action

Caption: Enzymatic cleavage of this compound by neutrophil elastase.

Experimental Workflow

Caption: Workflow for a typical neutrophil elastase activity assay.

Neutrophil Elastase in Inflammatory Signaling

Caption: Simplified signaling pathway of neutrophil elastase in inflammation.

References

Unveiling the Specificity of Suc-Ala-Ala-Pro-Val-AMC: A Technical Guide to its Target Enzymes and Assay Methodologies

For Immediate Release

This technical guide provides an in-depth analysis of the fluorogenic substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valyl-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC), and its methoxylated counterpart, MeOthis compound. Tailored for researchers, scientists, and professionals in drug development, this document details the substrate's target enzymes, specificity, and the experimental protocols for its application in enzyme kinetics and inhibitor screening.

Introduction: A Versatile Tool for Protease Research

This compound and its derivatives are invaluable tools in the study of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. The cleavage of the amide bond between the valine residue and the 7-amino-4-methylcoumarin (AMC) group by a target protease results in the release of the highly fluorescent AMC molecule. This fluorescence can be monitored in real-time to provide a sensitive and continuous measure of enzyme activity. The core utility of this substrate lies in its specificity towards certain elastase-type serine proteases, making it a cornerstone in both basic research and high-throughput screening for novel therapeutics.

Target Enzymes and Substrate Specificity

The primary targets for MeOthis compound are neutrophil elastase and pancreatic elastase. It is also recognized and cleaved by proteinase 3 (myeloblastin). A key aspect of its utility is its selectivity, as it is not hydrolyzed by cathepsin G, another serine protease found in neutrophils.

Human Neutrophil Elastase

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in host defense by degrading proteins of engulfed microorganisms. However, its unregulated activity is implicated in the pathology of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. MeOthis compound is a highly sensitive substrate for HNE.

Porcine Pancreatic Elastase

Porcine Pancreatic Elastase (PPE) is a digestive enzyme that breaks down elastin and other proteins. Due to its commercial availability and similar substrate specificity to HNE, it is often used as a model enzyme in research and for the preliminary screening of elastase inhibitors.

Proteinase 3 (Myeloblastin)

Proteinase 3 (PR3), also known as myeloblastin, is another serine protease found in neutrophils. It shares structural and functional similarities with HNE and is the primary autoantigen in granulomatosis with polyangiitis (GPA), an autoimmune vasculitis. MeOthis compound also serves as a substrate for PR3.

Quantitative Data: A Comparative Overview

The efficiency of an enzyme's cleavage of a substrate is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme. The following table summarizes the available kinetic parameters for the cleavage of MeOthis compound by its target enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

| Human Leukocyte Elastase | MeOthis compound | 140 - 362 | Not Reported | 120,000 |

| Porcine Pancreatic Elastase | MeOthis compound | 362 | Not Reported | Not Reported |

| Proteinase 3 (Myeloblastin) | MeOthis compound | Not Reported | Not Reported | Not Reported |

Experimental Protocols: Measuring Enzyme Activity

The following is a generalized protocol for determining the activity of elastase or proteinase 3 using MeOthis compound. This protocol can be adapted for 96-well plate format for high-throughput screening.

Materials and Reagents

-

MeOthis compound (or this compound)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

-

Purified enzyme (Human Neutrophil Elastase, Porcine Pancreatic Elastase, or Proteinase 3)

-

Fluorometer or microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

-

96-well black microplates

Procedure

-

Substrate Preparation: Prepare a stock solution of MeOthis compound in DMSO (e.g., 10 mM). Protect from light and store at -20°C.

-

Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km value should be prepared.

-

Enzyme Preparation: Prepare a working solution of the enzyme in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over the desired assay time. The optimal concentration should be determined empirically.

-

Assay Execution: a. To each well of a 96-well plate, add a volume of Assay Buffer. b. Add the enzyme solution to each well (except for the no-enzyme control). c. To initiate the reaction, add the working substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL). d. Immediately place the plate in the fluorometer pre-set to the appropriate excitation and emission wavelengths.

-

Data Acquisition: Monitor the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes). The rate of reaction is the initial linear slope of the fluorescence versus time plot.

-

Data Analysis: a. Convert the rate of fluorescence increase (RFU/s) to the rate of product formation (moles/s) using a standard curve of free AMC. b. For kinetic parameter determination, plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

5

An In-depth Technical Guide to the Use of Fluorogenic Substrates for Detecting Chymotrypsin-Like Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices for detecting chymotrypsin-like activity using a specific fluorogenic substrate. It is intended to equip researchers, scientists, and professionals in drug development with the necessary information to accurately quantify the activity of chymotrypsin and related proteases.

A Note on Substrate Specificity: While the initial topic of interest was Suc-Ala-Ala-Pro-Val-AMC, it is crucial to note that this substrate is primarily recognized and cleaved by elastase. The scientifically accurate and widely used fluorogenic substrate for measuring chymotrypsin-like activity is Suc-Ala-Ala-Pro-Phe-AMC . This document will, therefore, focus on the correct substrate to ensure the validity and applicability of the presented data and protocols.

Core Principles of Detection

The detection of chymotrypsin-like activity using Suc-Ala-Ala-Pro-Phe-AMC is based on the principle of fluorescence resonance energy transfer (FRET). The substrate consists of a peptide sequence (Suc-Ala-Ala-Pro-Phe) that is specifically recognized by the active site of chymotrypsin. This peptide is covalently linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue and the AMC moiety by a chymotrypsin-like protease, the AMC is released. This release results in a significant increase in fluorescence intensity, which can be measured over time. The rate of increase in fluorescence is directly proportional to the enzymatic activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of Suc-Ala-Ala-Pro-Phe-AMC in detecting chymotrypsin activity.

| Parameter | Value | Reference |

| Enzyme | α-Chymotrypsin | |

| Substrate | Suc-Ala-Ala-Pro-Phe-AMC | |

| Michaelis Constant (K_m) | 15 µM | |

| Catalytic Constant (k_cat) | 1.5 s⁻¹ | |

| Excitation Wavelength (λ_ex) | 360-380 nm | |

| Emission Wavelength (λ_em) | 440-460 nm |

Enzymatic Cleavage Mechanism

The enzymatic reaction is a hydrolysis event. The serine protease, chymotrypsin, utilizes a catalytic triad in its active site to cleave the peptide bond C-terminal to the large hydrophobic amino acid, phenylalanine, in the substrate. This releases the highly fluorescent 7-amino-4-methylcoumarin.

Experimental Protocols

This section provides a detailed methodology for a standard chymotrypsin activity assay using Suc-Ala-Ala-Pro-Phe-AMC.

Reagent Preparation

-

Substrate Stock Solution (e.g., 10 mM):

-

The molecular weight of Suc-Ala-Ala-Pro-Phe-AMC is 661.7 g/mol .

-

To prepare a 10 mM stock solution, dissolve 6.62 mg of the lyophilized substrate in 1 mL of dimethyl sulfoxide (DMSO).

-

Mix thoroughly by vortexing until the substrate is completely dissolved.

-

Store the stock solution in aliquots at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided.

-

-

Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0):

-

Prepare a solution containing 50 mM Tris base and 100 mM NaCl in deionized water.

-

Adjust the pH to 8.0 at room temperature using HCl.

-

The buffer should be filtered and stored at 4°C.

-

-

Enzyme Solution:

-

Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL.

-

Immediately before the assay, dilute the enzyme stock solution to the desired final concentration (e.g., 1-10 nM) in cold assay buffer. The optimal enzyme concentration should be determined empirically for each experimental setup.

-

Assay Procedure

The following procedure is designed for a 96-well plate format and can be adapted for other formats.

-

Prepare the Reaction Plate:

-

Design the plate layout to include wells for blanks (no enzyme), negative controls (enzyme with inhibitor), and experimental samples.

-

Add the appropriate volume of assay buffer to all wells.

-

-

Add Enzyme:

-

Add the diluted enzyme solution to the appropriate wells.

-

For the blank wells, add the same volume of assay buffer instead of the enzyme solution.

-

-

Prepare Substrate Working Solution:

-

Dilute the substrate stock solution in the assay buffer to the desired final concentration. The final substrate concentration should ideally be around the K_m value (15 µM) or varied for kinetic studies.

-

-

Initiate the Reaction:

-

Add the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (360-380 nm) and emission (440-460 nm) wavelengths.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 15-60 minutes. The measurement should be in kinetic mode.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each sample, plot the fluorescence intensity against time.

-

Determine the initial velocity (V_o) of the reaction by calculating the slope of the linear portion of the curve.

-

Subtract the slope of the blank from the slopes of the samples to correct for background fluorescence and substrate auto-hydrolysis.

-

-

Determine Kinetic Parameters (Optional):

-

To determine K_m and V_max, perform the assay with varying substrate concentrations.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Experimental Workflow

The following diagram illustrates the typical workflow for a chymotrypsin activity assay.

Application in Signaling Pathway Analysis

Chymotrypsin and other chymotrypsin-like proteases can play significant roles in various signaling pathways, often through the activation of Protease-Activated Receptors (PARs). PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor, which then initiates downstream signaling cascades.

The diagram below illustrates a simplified signaling pathway for PAR1, which can be activated by proteases like thrombin and, in some contexts, chymotrypsin.

The Design and Application of Peptide-Based Fluorogenic Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise regulation of enzymatic activity is fundamental to nearly all biological processes. Dysregulation of enzymes, particularly proteases and kinases, is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. The ability to sensitively and specifically detect and quantify the activity of these enzymes in complex biological milieu is therefore of paramount importance for both basic research and drug discovery. Peptide-based fluorogenic substrates have emerged as indispensable tools for this purpose, offering real-time, high-throughput analysis of enzyme kinetics and inhibition.

This technical guide provides a comprehensive overview of the core principles, design strategies, synthesis, and application of peptide-based fluorogenic substrates. It is intended to serve as a detailed resource for researchers and professionals engaged in the study of enzymes and the development of novel therapeutics.

Core Principles of Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are synthetic molecules that are non-fluorescent or exhibit low fluorescence until they are acted upon by a specific enzyme. The enzymatic modification, typically cleavage of a peptide bond, results in a significant increase in fluorescence intensity. This "turn-on" fluorescent signal provides a direct and continuous measure of enzyme activity. The two most common designs for fluorogenic peptide substrates are based on Fluorescence Resonance Energy Transfer (FRET) and environmentally sensitive fluorophores.

Fluorescence Resonance Energy Transfer (FRET) Substrates

FRET is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 10-100 Å). In a FRET-based peptide substrate, a fluorescent donor and a quencher molecule are positioned on opposite sides of an enzyme's cleavage site within a peptide sequence.

-

Mechanism of Action: In the intact substrate, the quencher absorbs the energy emitted by the excited donor fluorophore, resulting in minimal fluorescence. Upon enzymatic cleavage of the peptide backbone, the donor and quencher are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence emission.

-

Design Considerations: The efficiency of FRET is highly dependent on the distance between the donor and quencher, their spectral overlap, and their relative orientation. The Förster radius (R₀), the distance at which FRET efficiency is 50%, is a critical parameter in the design of these substrates.

Substrates with Environmentally Sensitive Fluorophores

This class of substrates utilizes a fluorophore whose quantum yield is sensitive to its local chemical environment. A common strategy involves conjugating a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or rhodamine 110 (R110), to the C-terminus of a peptide substrate via an amide bond.

-

Mechanism of Action: In the conjugated form, the fluorescence of the fluorophore is quenched. Enzymatic cleavage of the amide bond liberates the free fluorophore, which exhibits a dramatic increase in fluorescence upon excitation.

Design and Synthesis of Peptide-Based Fluorogenic Substrates

The specificity and efficacy of a fluorogenic peptide substrate are determined by its amino acid sequence and the choice of fluorophore and quencher.

Peptide Sequence Selection

The peptide sequence is designed to be a highly specific substrate for the target enzyme. This is often achieved by incorporating the known cleavage site of a natural substrate or by using peptide libraries to screen for optimal recognition sequences.

Fluorophore and Quencher Pairing

The selection of the donor-quencher pair in FRET substrates is critical for achieving a high signal-to-noise ratio. The emission spectrum of the donor must overlap significantly with the absorption spectrum of the quencher. A variety of donor-quencher pairs are available, each with distinct spectral properties.

Table 1: Common FRET Pairs Used in Fluorogenic Peptide Substrates

| Donor Fluorophore | Acceptor (Quencher) | Donor Ex/Em (nm) |

| Mca | Dnp | 325/393 |

| EDANS | DABCYL | 335/493 |

| FAM | QXL® 520 | 492/518 |

| FITC | QXL® 520 | 494/519 |

| HiLyte™ Fluor 488 | QXL® 520 | 502/527 |

| TAMRA | QXL® 570 | 541/568 |

| HiLyte™ Fluor 647 | QXL® 670 | 650/675 |

Data sourced from Eurogentec.

Table 2: Common C-terminal Fluorogenic Dyes

| Fluorogenic Dye | Ex/Em (nm) |

| AMC (7-amino-4-methylcoumarin) | 351/430 |

| AFC (7-amino-4-trifluoromethylcoumarin) | 382/480 |

| Rh110 (Rhodamine 110) | 501/527 |

Data sourced from Eurogentec.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a FRET Peptide Substrate

This protocol describes the manual synthesis of a generic FRET peptide substrate using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid support resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Donor fluorophore (e.g., 5-(2-aminoethyl)amino]naphthalene-1-sulfonic acid, EDANS)

-

Quencher amino acid (e.g., Fmoc-Lys(Dabcyl)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Incorporate Quencher: Couple the Fmoc-Lys(Dabcyl)-OH using the same procedure as in step 3.

-

Continue Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Incorporate Donor: Couple the donor fluorophore (e.g., EDANS) to the N-terminus of the peptide.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Enzyme Activity Assay Using a Fluorogenic Peptide Substrate

This protocol outlines a general procedure for measuring enzyme activity in a 96-well plate format.

Materials:

-

Purified enzyme

-

Fluorogenic peptide substrate

-

Assay buffer (specific to the enzyme)

-

96-well black microplate

Methodological & Application

Application Notes and Protocols for Elastase Activity Assay Using Suc-Ala-Ala-Pro-Val-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in host defense by degrading proteins of invading pathogens. However, when unregulated, it can also damage host tissues, contributing to the pathology of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the measurement of elastase activity is crucial for studying disease mechanisms and for the development of therapeutic inhibitors.

This document provides a detailed protocol for a highly sensitive and specific fluorometric assay for measuring neutrophil elastase activity using the synthetic peptide substrate N-succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by elastase at the C-terminal side of the valine residue, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of AMC liberation, measured kinetically, is directly proportional to the elastase activity in the sample.

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by elastase. The cleavage releases the fluorescent molecule AMC, which can be detected using a fluorescence plate reader.

Figure 1: Enzymatic cleavage of this compound by elastase.

Materials and Reagents

| Reagent | Supplier | Catalog Number (Example) | Storage Temperature |

| Human Neutrophil Elastase (HNE) | Sigma-Aldrich | SRP0329 | -80°C |

| This compound | MedChemExpress | HY-P0053 | -20°C |

| 7-Amino-4-methylcoumarin (AMC) | Sigma-Aldrich | A9891 | Room Temperature |

| TRIS HCl | Thermo Fisher | BP152 | Room Temperature |

| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temperature |

| Tween-20 | Bio-Rad | 1610781 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| 96-well black, flat-bottom plates | Corning | 3916 | Room Temperature |

Experimental Protocols

Reagent Preparation

1. Assay Buffer (200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)

-

Dissolve 24.2 g of TRIS base and 29.2 g of NaCl in 800 mL of deionized water.

-

Adjust the pH to 8.0 with concentrated HCl.

-

Add 0.5 mL of Tween-20.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

2. Human Neutrophil Elastase (HNE) Stock Solution (e.g., 1 µM)

-

Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 µM.

-

Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

3. HNE Working Solution (e.g., 0.5 nM)

-

On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired final concentration. For example, a 1:2000 dilution of a 1 µM stock will yield a 0.5 nM working solution.

**4. Substrate Stock Solution (e

Preparation of Suc-Ala-Ala-Pro-Val-AMC Stock and Working Solutions: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock and working solutions of the fluorogenic peptide substrate, Succinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-7-amido-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). This substrate is instrumental in assessing the activity of chymotrypsin-like serine proteases, including elastase, making it a valuable tool in drug discovery and biomedical research.

Introduction

This compound is a synthetic tetrapeptide that serves as a substrate for various proteases. Upon enzymatic cleavage of the amide bond between the valine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting fluorescence can be monitored to quantify enzyme activity. This substrate is particularly useful for high-throughput screening of protease inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₉N₅O₉ | |

| Molecular Weight | 613.66 g/mol | |

| CAS Number | 113277-37-5 | |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Excitation Wavelength | 355-380 nm | |

| Emission Wavelength | 440-460 nm |

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible results in enzyme assays.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Microcentrifuge tubes

-

Pipettes and sterile, nuclease-free tips

Protocol for Preparing a 10 mM Stock Solution

-

Weighing the Substrate: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.14 mg of the substrate (Molecular Weight = 613.66 g/mol ).

-

Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed substrate. For a 10 mM solution from 6.14 mg, add 1 mL of DMSO.

-

Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution is stable for up to 6 months.

Caption: Workflow for preparing this compound stock solution.

Protocol for Preparing a Working Solution

The working solution should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate assay buffer. The final concentration of the working solution will depend on the specific experimental conditions, particularly the Michaelis constant (Km) of the enzyme being studied. A typical starting concentration is 10-100 µM.

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Dilution: Dilute the stock solution with the assay buffer to the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of assay buffer.

-

Mixing: Gently vortex the working solution to ensure homogeneity. Keep the working solution on ice during the experiment.

General Protocol for a Fluorometric Enzyme Assay

This protocol provides a general outline for using the this compound working solution in a typical 96-well plate format.

-

Prepare Assay Plate: Add the components of the reaction mixture (e.g., assay buffer, enzyme, and any potential inhibitors) to the wells of a microplate.

-

Initiate Reaction: Add the this compound working solution to each well to initiate the enzymatic reaction. The final concentration of the substrate in the assay should be optimized based on the enzyme's kinetic properties.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. The excitation and emission wavelengths should be set to approximately 360-380 nm and 440-460 nm, respectively. The increase in fluorescence is directly proportional to the enzyme's activity.

Principle of the Fluorogenic Assay

The enzymatic cleavage of this compound by a protease releases the fluorophore AMC, leading to a measurable increase in fluorescence.

Caption: Principle of the fluorogenic assay using this compound.

Application Notes and Protocols for High-Throughput Screening of Human Neutrophil Elastase (HNE) Inhibitors using Suc-Ala-Ala-Pro-Val-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key player in the innate immune response. It is involved in the degradation of various extracellular matrix proteins, including elastin, and plays a crucial role in microbial killing. However, dysregulated HNE activity is implicated in the pathogenesis of numerous chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, bronchiectasis, and acute respiratory distress syndrome (ARDS). Consequently, the identification of potent and specific HNE inhibitors is a significant therapeutic strategy for these conditions.

This document provides a detailed guide for conducting high-throughput screening (HTS) of HNE inhibitors using the fluorogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC). This substrate is highly specific for HNE and, upon cleavage, releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a sensitive and continuous measure of enzyme activity. The assay is robust, reproducible, and readily adaptable to a high-throughput format, making it ideal for the screening of large compound libraries.

Principle of the Assay

The HTS assay for HNE inhibitors is based on the enzymatic cleavage of the this compound substrate by HNE. In its intact form, the fluorescence of the AMC moiety is quenched. Upon hydrolysis by HNE, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the HNE activity. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal.

Data Presentation

The inhibitory activity of compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for known HNE inhibitors obtained using the this compound assay.

| Compound | IC50 (nM) | Reference |

| Sivelestat | 43 ± 5 | |

| D4L-1 | 21 ± 2 | |

| D4L-2 | 35 ± 3 | |

| BAY 85-8501 | 0.5 - 1.3 |

Experimental Protocols

Materials and Reagents

-

Human Neutrophil Elastase (HNE), purified

-

This compound (Fluorogenic Substrate)

-

Assay Buffer: e

Application of Suc-Ala-Ala-Pro-Val-AMC in Drug Discovery Screening for Human Neutrophil Elastase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Application Note

1.1 Introduction

Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key mediator of innate immunity and inflammation. While essential for host defense against pathogens, excessive or unregulated HNE activity is implicated in the pathology of numerous inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis. Consequently, HNE represents a significant therapeutic target for drug discovery.

The fluorogenic peptide substrate, Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC), is a highly specific and sensitive tool for the continuous kinetic measurement of HNE activity. Its application is central to the high-throughput screening (HTS) of compound libraries to identify and characterize novel HNE inhibitors.

1.2 Principle of the Assay

The assay principle is based on the enzymatic cleavage of the peptide sequence by HNE. The substrate, this compound, is intrinsically weakly fluorescent. Upon hydrolysis by HNE between the Valine (Val) and the 7-Amino-4-methylcoumarin (AMC) moiety, the highly fluorescent AMC is liberated. The rate of increase in fluorescence intensity is directly proportional to the HNE activity. Potential inhibitors will decrease the rate of AMC release, providing a quantitative measure of their inhibitory potency.

1.3 Key Features

-

High Specificity: The Ala-Ala-Pro-Val sequence is preferentially cleaved by HNE, with minimal hydrolysis by other related proteases like Cathepsin G.

-

High Sensitivity: The release of the AMC fluorophore provides a strong signal, allowing for the detection of low levels of enzyme activity and making the assay suitable for miniaturized HTS formats.

-

Kinetic Measurement: The assay allows for continuous monitoring of the reaction, which is ideal for mechanism-of-action studies and accurate determination of inhibitor potency (e.g., IC50 values).

-

HTS Compatibility: The simple, "mix-and-read" format is robust and easily automated for screening large compound libraries in 96-well or 384-well plate formats.

Data Presentation

Quantitative data for the HNE assay using this compound is summarized below. These parameters are crucial for assay design, validation, and data interpretation.

Table 1: Substrate & Enzyme Kinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Target Enzyme | Human Neutrophil Elastase (HNE) | [1][2] |

| Excitation Wavelength | 355-380 nm | [1][2][3] |

| Emission Wavelength | 440-460 nm | [1][2][3] |

| K_m_ Value | 140 µM - 362 µM |[1] |

Table 2: Performance Metrics for HTS Assay Validation

| Parameter | Formula | Acceptance Criteria | Source |

|---|

| Z'-Factor | 1 - [ (3σ_pos_ + 3σ_neg_) / |μ_pos_ - μ_neg_| ] | Z' ≥ 0.5 |[1][4] |

-

σ_pos = Standard deviation of positive control (e.g., DMSO, max activity)

-

σ_neg = Standard deviation of negative control (e.g., potent inhibitor, min activity)

-

μ_pos = Mean of positive control

-

μ_neg = Mean of negative control

Table 3: Potency of a Known HNE Inhibitor

| Inhibitor | IC_50_ | K_i_ | Notes | Source |

|---|

| Sivelestat | 44 nM | 200 nM | Competitive inhibitor of HNE. |[4][5] |

Visualized Workflows and Pathways

Experimental Protocols

4.1 Reagent Preparation

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% (v/v) Triton X-100, pH 7.5.

-

Prepare and store at 4°C. Warm to room temperature before use.

-

-

HNE Stock Solution: Reconstitute lyophilized Human Neutrophil Elastase in deionized water to a stock concentration of 1 mg/mL.

-

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

-

HNE Working Solution: Dilute the HNE stock solution in Assay Buffer to a 2X final concentration (e.g., 20 nM, for a 10 nM final concentration in the assay).

-

Prepare fresh on the day of the experiment and keep on ice.

-

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Aliquot and store at -20°C, protected from light.

-

-

Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to a 2X final concentration (e.g., 200 µM for a 100 µM final concentration, which is near the K_m_).

-

Prepare fresh and protect from light.

-

-

Control Inhibitor (Sivelestat): Prepare a 10 mM stock solution in DMSO. Create serial dilutions for IC50 determination.

4.2 HTS Protocol for Inhibitor Screening (96-Well Plate Format)

This protocol describes a total reaction volume of 100 µL. Volumes can be scaled down for 384-well plates.

-

Compound Plating:

-

Add 1 µL of test compounds (dissolved in DMSO) or DMSO vehicle (for positive controls, 100% activity) to the appropriate wells of a solid black, flat-bottom 96-well plate.

-

For the negative control (0% activity), add 1 µL of a known potent inhibitor like Sivelestat (at a final concentration >10x its IC50).

-

-

Enzyme Addition:

-

Add 49 µL of Assay Buffer to all wells.

-

Add 50 µL of the 2X HNE Working Solution to all wells except the "no enzyme" background controls. Add 50 µL of Assay Buffer to background wells.

-

-

Pre-incubation:

-

Mix the plate gently on a plate shaker for 1 minute.

-

Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the 2X Substrate Working Solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 15-30 minutes (kinetic mode).

-

4.3 Data Analysis

-

Determine Reaction Velocity:

-

For each well, plot the relative fluorescence units (RFU) against time (minutes).

-

The slope of the linear portion of this curve represents the reaction velocity (V) in RFU/min.

-

-

Calculate Percent Inhibition:

-

Average the velocities of the positive control (V_max_activity, DMSO only) and negative control (V_min_activity, potent inhibitor) wells.

-

Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * [ 1 - ( (V_compound - V_min_activity) / (V_max_activity - V_min_activity) ) ]

-

-

IC50 Determination:

-

For compounds showing significant inhibition, perform a dose-response experiment with a range of concentrations (e.g., 8-12 concentrations in a semi-log dilution series).

-

Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Fit the data using a non-linear regression model (four-parameter logistic equation with a variable slope) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

-

-

Assay Quality Control (Z'-Factor):

-

Using the kinetic data from multiple positive (max signal) and negative (min signal) control wells on a plate, calculate the Z'-Factor to validate the assay performance. An assay with a Z'-Factor ≥ 0.5 is considered excellent for HTS.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Frontiers | The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]

- 3. Normalized IC50 (ratio of inhibitor to protease concentration achieving 50% inhibition). [plos.figshare.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Effect of DMSO concentration on Suc-ala-ala-pro-val-amc assay performance

This guide provides troubleshooting advice and frequently asked questions regarding the use of Dimethyl Sulfoxide (DMSO) in the Suc-ala-ala-pro-val-AMC fluorogenic assay, commonly used for measuring the activity of proteases like neutrophil elastase.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DMSO in the this compound assay?

A1: DMSO is a powerful and widely used organic solvent for dissolving a broad range of molecules, including the this compound substrate and various test compounds or inhibitors that may have poor aqueous solubility.[1][2] It allows for the introduction of these molecules into the aqueous assay buffer.

Q2: What is the maximum recommended concentration of DMSO for this assay?

A2: While the exact tolerance can vary based on specific assay conditions (e.g., enzyme concentration, temperature), it is generally recommended to keep the final DMSO concentration as low as possible. Many protocols use a final concentration of 0.1% (v/v) DMSO, which has been shown to have no inhibitory effect on elastase release from stimulated neutrophils.[3] Higher concentrations can perturb the enzyme's structure and catalytic activity.[1] It is crucial to perform a DMSO tolerance test for your specific experimental setup.

Q3: My enzyme activity is lower than expected. Could DMSO be the cause?

A3: Yes, higher concentrations of DMSO can lead to a reversible decrease in enzyme activity by perturbing the protein's conformation.[1] Additionally, DMSO has been shown to suppress the oxidative function of neutrophils, which could be a confounding factor if you are working with whole cells.[4] To investigate this, run a control experiment with varying concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5%) in the absence of any inhibitor to determine the concentration at which enzyme activity begins to drop.

Q4: I am observing high background fluorescence in my negative control wells containing only DMSO. What could be the issue?

A4: This can be due to a few factors. Some grades of DMSO can contain fluorescent impurities.[5] It is also possible that DMSO enhances the intrinsic fluorescence of components in the assay buffer or the substrate itself.[6][7] Always use high-purity, spectroscopy-grade DMSO and subtract the background fluorescence from a "no enzyme" control well containing the same DMSO concentration.

Q5: How does DMSO affect the IC50 values of my inhibitors?

A5: DMSO can influence IC50 values. At higher concentrations, by slightly denaturing the enzyme, DMSO may expose alternative binding sites, potentially leading to non-specific inhibition.[1] This can cause an underestimation of the true potency of a specific inhibitor. A "DMSO-perturbing assay" can be used to identify such promiscuous inhibitors, where the inhibitory activity is attenuated in a DMSO-concentration-dependent manner.[1]

Q6: Are there alternatives to DMSO for dissolving my compounds?

A6: Yes, though less common, other organic solvents like ethanol can be used, depending on the solubility of your specific compound.[8] Water-soluble versions of some compounds may also be available.[5] If you must use an alternative solvent, it is critical to perform a solvent tolerance and interference test, just as you would for DMSO.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low Signal or No Activity | High DMSO Concentration: The final DMSO concentration may be inhibiting the enzyme.[1] | Run a DMSO concentration gradient (e.g., 0% to 10%) to determine the optimal concentration for your assay. Keep the final concentration below the inhibitory threshold. |

| Inhibitor Precipitation: The test compound, dissolved in DMSO, may be precipitating when added to the aqueous buffer. | Visually inspect wells for precipitation. To increase solubility, you can try gently warming the solution or brief sonication.[9] Consider modifying the buffer composition if possible. | |

| High Background Signal | Contaminated DMSO: The DMSO used may contain fluorescent impurities.[5] | Use a new, unopened bottle of high-purity, spectroscopy-grade DMSO. |

| Solvent Fluorescence: DMSO itself can contribute to the fluorescence signal.[5] | Always include a "no enzyme" blank control with the corresponding DMSO concentration and subtract this value from all experimental wells. | |

| Poor Reproducibility | Inconsistent DMSO Concentration: Slight variations in the final DMSO concentration between wells can affect enzyme activity. | Prepare a master mix of your inhibitor dilutions to ensure a consistent final DMSO concentration across all relevant wells. |

| Compound Aggregation: Some compounds form aggregates in assay buffers, which can be influenced by DMSO concentration.[1] | Include detergents like Triton X-100 (at low concentrations, e.g., 0.01%) in the assay buffer to prevent aggregation. | |

| Non-linear Standard Curve | Sub-optimal Buffer Conditions: The pH or other buffer components may not be ideal for the protease being tested.[10] | Ensure the assay buffer conditions are optimal for your specific protease. |

Experimental Protocols & Data

General Protocol for this compound Assay

This protocol provides a general workflow for measuring protease activity. All concentrations and volumes should be optimized for your specific enzyme and experimental setup.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for your protease (e.g., Tris or HEPES buffer at a physiological pH).

-

Substrate Stock Solution: Dissolve MeOthis compound in DMSO to create a concentrated stock solution (e.g., 10-20 mg/ml).[9][11] Store at -20°C.

-

Enzyme Solution: Dilute the protease in assay buffer to the desired working concentration.

-

Inhibitor/Test Compound Stock Solution: Dissolve test compounds in 100% DMSO.

-

-

Assay Procedure:

-

Add assay buffer to the wells of a microplate.

-

Add the inhibitor/test compound solution to the experimental wells. Ensure the final DMSO concentration is consistent and non-inhibitory.

-

Add the enzyme solution to all wells except the "no enzyme" blank.

-

Incubate the plate for a pre-determined time at the optimal temperature for the enzyme (e.g., 37°C).[12]

-

To start the reaction, add the this compound substrate, diluted in assay buffer, to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Measurement:

Effect of DMSO on Protease Activity (Example Data)

The following table summarizes the general effect of DMSO on protease activity, as observed in various studies. Actual values will be specific to the enzyme and assay conditions.

| DMSO Concentration | Relative Enzyme Activity (%) | Notes |

| 0% | 100% | Baseline activity without organic solvent. |

| 0.1% | ~100% | Generally considered safe and non-inhibitory for many assays.[3] |

| 1% | 95 - 100% | Often well-tolerated, but may cause slight inhibition in sensitive enzymes. |

| 2% | 90 - 98% | Negligible effects seen in some robust protease assays.[12] |

| 5% | 70 - 95% | Potential for significant inhibition; may alter protein conformation.[1] |

| 10% | 50 - 90% | Often causes significant inhibition. Used only when substrate solubility is very low.[12] |

Visual Guides

Experimental Workflow

The following diagram illustrates the typical workflow for the this compound assay, highlighting the introduction of DMSO.

Troubleshooting Logic: Low Enzyme Activity

This diagram outlines the logical steps to troubleshoot unexpectedly low enzyme activity, focusing on the role of DMSO.

References

- 1. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of dimethyl sulfoxide on the oxidative function of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ENHANCED FLUORESCENCE IMAGING WITH DMSO-MEDIATED OPTICAL CLEARING [escholarship.org]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to Elastase Substrates: Unveiling the Performance of Suc-ala-ala-pro-val-amc

For researchers, scientists, and drug development professionals, the accurate measurement of elastase activity is paramount. This guide provides an objective comparison of the fluorogenic substrate Suc-ala-ala-pro-val-amc with other commonly used elastase substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Neutrophil elastase, a powerful serine protease, plays a critical role in both host defense and pathological tissue destruction. Its activity is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). The selection of a suitable substrate is a crucial determinant for the sensitive and specific quantification of elastase activity in both purified systems and complex biological samples. This guide focuses on the performance of N-Succinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (this compound) in comparison to other widely utilized elastase substrates.

Quantitative Comparison of Elastase Substrates

The efficiency of an enzyme substrate is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of kcat/Km, known as the catalytic efficiency, provides a measure of how efficiently an enzyme can convert a substrate into a product. The table below summarizes the kinetic constants for this compound and a common chromogenic alternative, MeOSuc-Ala-Ala-Pro-Val-pNA, for human neutrophil elastase.

| Substrate | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reporter Group | Detection Method |

| This compound | Fluorogenic | ~200 | - | ~1,300,000 | 7-amido-4-methylcoumarin (AMC) | Fluorescence (Ex/Em: ~360-380/~440-460 nm) |

| MeOSuc-Ala-Ala-Pro-Val-pNA | Chromogenic | ~1100 | ~25 | ~22,700 | p-nitroaniline (pNA) | Absorbance (405 nm) |

Note: The kinetic parameters presented are approximate values derived from various sources and may differ based on experimental conditions such as buffer composition, pH, and temperature.

From the data, it is evident that the fluorogenic substrate, this compound, exhibits a significantly higher catalytic efficiency (kcat/Km) compared to the chromogenic substrate, MeOSuc-Ala-Ala-Pro-Val-pNA. This indicates that under substrate-limiting conditions, human neutrophil elastase processes this compound much more efficiently, leading to a more sensitive assay. The lower Km of the AMC-based substrate also suggests a higher affinity of the enzyme for this substrate.

Mechanism of Action: Fluorogenic Substrates

Fluorogenic substrates like this compound are designed with a fluorophore (in this case, AMC) that is quenched by the peptide chain. Upon enzymatic cleavage by elastase, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Mechanism of fluorogenic elastase substrate cleavage.

Experimental Protocol: Neutrophil Elastase Activity Assay

This protocol provides a general guideline for measuring human neutrophil elastase (HNE) activity using the fluorogenic substrate this compound.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound substrate

-

Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5

-

Inhibitor (optional, for control): e.g., Sivelestat

-

96-well black microplate, flat bottom

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HNE in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in assay buffer. The final substrate concentration should ideally be at or below the Km value for accurate kinetic measurements.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

For inhibitor control wells, add a known elastase inhibitor.

-

Add 25 µL of the HNE working solution to the appropriate wells.

-

Add 25 µL of the this compound working solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~360-380 nm) and emission (~440-460 nm) wavelengths.

-

Measure the fluorescence intensity kinetically over a desired time period (e.g., 30 minutes) at regular intervals (e.g., every 60 seconds).

-

-

Data Analysis:

-

Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Calculate the specific activity of the enzyme by dividing the reaction rate by the amount of enzyme added to the well.

-

Experimental workflow for elastase activity assay.

Neutrophil Elastase in Inflammatory Signaling

Neutrophil elastase is a key mediator in the inflammatory cascade, particularly in the lungs. During an inflammatory response, neutrophils are recruited to the site of injury or infection. Upon activation, they release the contents of their azurophilic granules, including neutrophil elastase. This release can lead to the degradation of extracellular matrix components, such as elastin, contributing to tissue damage. Furthermore, neutrophil elastase is a crucial component of neutrophil extracellular traps (NETs), which are web-like structures of DNA, histones, and granular proteins that trap and kill pathogens. However, excessive NET formation and elastase activity can exacerbate inflammation and contribute to the pathology of various diseases.

Validation of a Suc-ala-ala-pro-val-amc-based Inhibitor Screening Assay: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of an inhibitor screening assay based on the fluorogenic substrate Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (Suc-ala-ala-pro-val-amc). The performance of this assay is objectively compared with alternative methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable assay for their drug discovery and enzyme kinetics studies.

Introduction to Elastase and Its Inhibition

Human leukocyte elastase (HLE), a serine protease released by neutrophils, plays a crucial role in the inflammatory response by degrading extracellular matrix proteins.[1] However, its dysregulation is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1] This makes HLE a significant therapeutic target for the development of novel anti-inflammatory agents.

Inhibitor screening assays are vital tools for identifying and characterizing new HLE inhibitors. A widely used method involves fluorogenic substrates like this compound, which upon cleavage by elastase, release a fluorescent reporter molecule (AMC). The intensity of the fluorescence is directly proportional to the enzyme's activity, allowing for the quantification of inhibition.

Comparative Performance of Elastase Substrates

The choice of substrate is critical for the sensitivity and reliability of an inhibitor screening assay. This section compares the kinetic parameters of this compound with other commonly used fluorogenic and chromogenic substrates for elastase.

| Substrate | Enzyme Source | Km (µM) | kcat/Km (s-1M-1) | Reporter Group | Reference |

| This compound | Human Leukocyte Elastase | 140 | 120,000 | AMC (fluorogenic) | |

| MeOSuc-Ala-Ala-Pro-Val-pNA | Human Leukocyte Elastase | 800 | - | pNA (chromogenic) | [2] |

| N-succ-(Ala)3-nitroanilide (SANA) | Porcine Pancreatic Elastase | 1600 | - | p-nitroaniline (chromogenic) | [3] |

Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. A higher kcat/Km value signifies greater catalytic efficiency. The data indicates that this compound has a favorable Km value for human leukocyte elastase compared to some chromogenic alternatives.

Commercially Available Elastase Inhibitor Screening Kits

Several manufacturers offer kits for screening neutrophil elastase inhibitors. These kits provide a convenient and standardized platform for high-throughput screening.

| Kit Name | Manufacturer | Substrate Type | Detection Method | Control Inhibitor |

| Neutrophil Elastase Inhibitor Screening Assay Kit | BPS Bioscience | Fluorogenic (AMC-based) | Fluorescence (Ex/Em = 360/460 nm) | Sivelestat |

| Neutrophil Elastase Inhibitor Assay Kit (Fluorometric) | Abcam (previously BioVision) | Fluorogenic | Fluorescence (Ex/Em = 400/505 nm) | SPCK |

| Neutrophil Elastase Inhibitor Screening Kit | Sigma-Aldrich | Fluorogenic | Fluorescence (Ex/Em = 400/505 nm) | SPCK |

| Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) | Creative BioMart | Fluorogenic | Fluorescence (Ex/Em = 400/505 nm) | SPCK |

Experimental Protocols

This section provides a detailed, generalized protocol for a neutrophil elastase inhibitor screening assay using a fluorogenic substrate like this compound. This protocol is based on methodologies provided by various commercial kit suppliers.[4]

Materials:

-

Human Neutrophil Elastase

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Fluorogenic Substrate (e.g., this compound)

-

Known Elastase Inhibitor (e.g., Sivelestat or SPCK) for positive control

-

Test Compounds (potential inhibitors)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Dilute the Human Neutrophil Elastase to the desired concentration in Assay Buffer.

-

Prepare a series of dilutions of the test compounds and the control inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Protocol:

-

Add 20 µL of Assay Buffer to the "Blank" wells.

-

Add 20 µL of the diluted Human Neutrophil Elastase to the "Enzyme Control," "Inhibitor Control," and "Test Compound" wells.

-

Add 20 µL of the diluted test compounds to their respective wells.

-

Add 20 µL of the diluted control inhibitor to the "Inhibitor Control" wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Prepare the substrate reaction mix by diluting the substrate stock solution in Assay Buffer.

-

Initiate the reaction by adding 20 µL of the substrate reaction mix to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with excitation at ~360-400 nm and emission at ~460-505 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the slope of the "Blank" from all other wells.

-

Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate_EnzymeControl - Rate_TestCompound) / Rate_EnzymeControl] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Visualizing Key Processes

Diagrams are essential for understanding complex biological pathways and experimental workflows.

Conclusion

The this compound-based inhibitor screening assay is a robust and sensitive method for the identification and characterization of human leukocyte elastase inhibitors. Its favorable kinetic parameters and the availability of commercial kits make it a valuable tool in drug discovery. This guide provides the necessary information for researchers to validate and implement this assay, as well as to compare its performance with alternative methodologies, ultimately facilitating the development of new therapeutics for inflammatory diseases.

References

A Comparative Guide: Correlating Neutrophil Elastase Activity by Enzymatic Assay and Protein Levels by Western Blot

For researchers, scientists, and professionals in drug development, accurately quantifying the presence and activity of key enzymes is paramount. Neutrophil elastase (NE), a serine protease stored in the azurophil granules of neutrophils, is a critical player in inflammation, immune responses, and tissue remodeling. Its dysregulation is implicated in numerous diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis.

At a Glance: Key Differences Between the Methods

While both techniques provide valuable information about neutrophil elastase, they measure fundamentally different properties. The Suc-Ala-Ala-Pro-Val-AMC assay quantifies the catalytic activity of the enzyme, reflecting its functional state. In contrast, the Western Blot measures the total amount of the NE protein, irrespective of whether it is active, inactive, or bound to an inhibitor. The choice of method depends on the specific biological question being addressed.

| Feature | This compound Assay | Western Blot |

| Parameter Measured | Enzymatic Activity | Total Protein Amount (Active, Inactive, Zymogen) |

| Principle | Cleavage of a fluorogenic peptide substrate | Immunodetection of protein via specific antibodies |

| Primary Output | Rate of fluorescence increase (RFU/min) | Band intensity on a membrane (densitometry units) |

| Sensitivity | High, can detect low levels of active enzyme | Moderate to high, depends on antibody quality |

| Throughput | High (microplate-based) | Low to medium |

| Quantitative Nature | Quantitative (with a standard curve) | Semi-quantitative (relative quantification) |

| Information Provided | Functional state of the enzyme | Presence and relative abundance of the protein |

| Key Reagents | Fluorogenic substrate, purified NE standard | Primary & secondary antibodies, protein standards |

| Major Influencing Factors | pH, temperature, presence of inhibitors | Sample lysis, antibody specificity, transfer efficiency |

Experimental Workflow: A Comparative Overview

The general workflow for analyzing a biological sample for neutrophil elastase using both methods involves parallel processing, as illustrated below. A single sample is divided to undergo separate preparation and analysis appropriate for each technique, with the final results providing complementary information.

Detailed Experimental Protocols

Below are detailed, representative protocols for both the this compound assay and a Western Blot for neutrophil elastase.

Protocol 1: Neutrophil Elastase Activity Assay

This protocol is based on the fluorometric detection of AMC (7-Amino-4-methylcoumarin) released upon cleavage of the synthetic peptide substrate MeOthis compound.

Materials:

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5

-

Neutrophil Elastase (NE) Standard (human, purified)

-

Fluorogenic Substrate: MeOthis compound (10 mM stock in DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader (Excitation = 380 nm, Emission = 500 nm)

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the purified NE standard in Assay Buffer. A typical range might be 1 µg/mL to 0.01 µg/mL.

-

Add 50 µL of each standard dilution to separate wells of the microplate.

-

Include a "blank" well with 50 µL of Assay Buffer only.

-

-

Sample Preparation:

-

Dilute biological samples (e.g., cell lysates, supernatants) in Assay Buffer to ensure the readings fall within the linear range of the standard curve.

-

Add 50 µL of each diluted sample to separate wells.

-

-

Substrate Preparation:

-

Prepare a working solution of the substrate by diluting the 10 mM stock to 0.2 mM in Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Set the plate reader to kinetic mode, with readings every 1-2 minutes for a total of 30-60 minutes at 37°C.

-

Just before placing the plate in the reader, add 50 µL of the 0.2 mM substrate working solution to all wells (standards, samples, and blank), bringing the total volume to 100 µL.

-

Immediately start the kinetic read.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well in Relative Fluorescence Units per minute (RFU/min).

-

Subtract the Vmax of the blank from all other readings.

-

Plot the Vmax of the NE standards against their known concentrations to generate a standard curve.

-

Determine the concentration of active NE in the samples by interpolating their Vmax values from the standard curve.

-

Protocol 2: Western Blot for Neutrophil Elastase

This protocol describes the detection of total NE protein in a sample.

Materials:

-

Lysis Buffer: RIPA buffer with protease inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).

-

SDS-PAGE gels (e.g., 12% acrylamide).

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary antibody: Rabbit anti-human Neutrophil Elastase polyclonal antibody.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Sample Preparation and Quantification:

-

Lyse cells or homogenize tissue in ice-cold Lysis Buffer.

-

Centrifuge to pellet debris and collect the supernatant (lysate).

-

Determine the total protein concentration of each lysate using a BCA assay.

-

-

Sample Denaturation:

-

Based on the protein quantification, mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

Gel Electrophoresis:

-

Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary anti-NE antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the ECL substrate for the time recommended by the manufacturer.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Perform densitometry analysis on the resulting bands using software like ImageJ. The intensity of the band corresponding to NE (approx. 29 kDa) is proportional to the amount of protein.

-

To normalize for loading differences, re-probe the blot with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) and express NE levels relative to the housekeeping protein.

-

Correlation and Interpretation of Results

A direct quantitative correlation between the fluorogenic assay and Western Blot is not always straightforward. A sample may show a strong band on a Western Blot but exhibit low activity in the enzymatic assay. This discrepancy can arise from several factors:

-

Enzyme State: The Western Blot detects the total NE protein, including the inactive zymogen (pro-NE), the active form, and NE complexed with endogenous inhibitors (like α1-antitrypsin). The activity assay only measures the catalytically active, uninhibited enzyme.

-

Presence of Inhibitors: Biological samples often contain natural inhibitors of NE. These will reduce or abolish activity in the assay but will not affect the detection of the protein by Western Blot.

-

Specificity: While the Suc-Ala-Ala-Pro-Val peptide is a highly specific substrate for NE, other proteases could potentially cleave it under certain non-specific conditions. Conversely, the specificity of a Western Blot is highly dependent on the quality and validation of the primary antibody.

Therefore, these two methods are best used as complementary tools. The Western Blot confirms the presence and relative abundance of the NE protein, while the activity assay provides crucial information about its functional status.

Neutrophil Elastase in Signaling Pathways